molecular formula C20H13F3N4O B11522454 6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11522454
M. Wt: 382.3 g/mol
InChI Key: STCKCFLWYDPOLS-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its unique structural features, which include a pyrano[2,3-c]pyrazole core, and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR) involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. This reaction is typically carried out in aqueous media without the use of a catalyst, making it an environmentally benign process . The reaction conditions are mild, and the method offers high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the catalyst-free aqueous synthesis method mentioned above is likely to be adapted for larger-scale production due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances membrane permeability and stability against metabolic oxidation, which contributes to its biological activities . The compound may bind to specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct physicochemical and biological properties.

Properties

Molecular Formula

C20H13F3N4O

Molecular Weight

382.3 g/mol

IUPAC Name

6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)14-9-5-4-8-12(14)15-13(10-24)18(25)28-19-16(15)17(26-27-19)11-6-2-1-3-7-11/h1-9,15H,25H2,(H,26,27)

InChI Key

STCKCFLWYDPOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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